molecular formula C6H20Dy2O22 B1603995 Didysprosium trioxalate CAS No. 24670-07-3

Didysprosium trioxalate

Cat. No.: B1603995
CAS No.: 24670-07-3
M. Wt: 769.21 g/mol
InChI Key: ULOOLRKTTNPQEM-UHFFFAOYSA-H
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Description

Didysprosium trioxalate is a chemical compound with the formula C₆Dy₂O₁₂. It is a coordination compound where dysprosium ions are coordinated with oxalate ions. Dysprosium is a rare-earth element known for its magnetic properties, and oxalate is an organic compound that acts as a ligand, forming complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didysprosium trioxalate can be synthesized through a hydrothermal method. This involves reacting dysprosium nitrate with oxalic acid in an aqueous solution under high temperature and pressure. The reaction typically proceeds as follows: [ 2Dy(NO₃)₃ + 3H₂C₂O₄ \rightarrow Dy₂(C₂O₄)₃ + 6HNO₃ ]

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve the use of dysprosium oxide and oxalic acid. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process involves dissolving dysprosium oxide in nitric acid to form dysprosium nitrate, which is then reacted with oxalic acid to precipitate this compound.

Chemical Reactions Analysis

Types of Reactions

Didysprosium trioxalate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dysprosium oxide.

    Reduction: It can be reduced to form dysprosium metal.

    Substitution: The oxalate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Oxygen or other oxidizing agents at high temperatures.

    Reduction: Hydrogen gas or other reducing agents at elevated temperatures.

    Substitution: Ligands such as water, ammonia, or other organic ligands in aqueous or organic solvents.

Major Products

    Oxidation: Dysprosium oxide (Dy₂O₃).

    Reduction: Dysprosium metal (Dy).

    Substitution: Various dysprosium complexes depending on the substituting ligand.

Scientific Research Applications

Didysprosium trioxalate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other dysprosium compounds and materials.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

    Medicine: Studied for its potential therapeutic applications, including its use in targeted drug delivery systems.

    Industry: Utilized in the production of high-performance magnets, phosphors, and other advanced materials.

Mechanism of Action

The mechanism of action of didysprosium trioxalate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular functions. The oxalate ligands can chelate metal ions, affecting their availability and activity. In magnetic applications, the dysprosium ions contribute to the magnetic properties of the compound, influencing its behavior in magnetic fields.

Comparison with Similar Compounds

Similar Compounds

    Dysprosium oxalate decahydrate (Dy₂(C₂O₄)₃·10H₂O): Similar in structure but contains water molecules.

    Dysprosium carbonate (Dy₂(CO₃)₃): Another dysprosium compound with carbonate ligands.

    Dysprosium sulfate (Dy₂(SO₄)₃): Contains sulfate ligands instead of oxalate.

Uniqueness

Didysprosium trioxalate is unique due to its specific coordination with oxalate ligands, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its magnetic properties make it valuable in various applications, particularly in materials science and magnetic research.

Properties

IUPAC Name

dysprosium(3+);oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Dy/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACTUDRDWYCYMT-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Dy+3].[Dy+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Dy2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007033
Record name Dysprosium ethanedioate (2/3)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-62-9
Record name Dysprosium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dysprosium, (mu-(ethanedioato(2-)-kappaO1,kappaO2':kappaO1',kappaO2))bis(ethanedioato(2-)-kappaO1,kappaO2)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dysprosium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dysprosium ethanedioate (2/3)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didysprosium trioxalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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